molecular formula C11H16BNO5S B1458607 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid CAS No. 1704065-60-0

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid

Cat. No.: B1458607
CAS No.: 1704065-60-0
M. Wt: 285.13 g/mol
InChI Key: WMDBVOKHZSYLFD-UHFFFAOYSA-N
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Description

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid (CAS: Not explicitly provided; molecular formula: C₁₁H₁₆BNO₅S; molecular weight: 285.13 g/mol) is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 4-position and a morpholinosulfonyl group at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for forming carbon-carbon bonds .

Properties

IUPAC Name

(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDBVOKHZSYLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Considerations

The synthesis typically begins with a suitably substituted aromatic precursor bearing the methyl and morpholinosulfonyl groups or their precursors. The morpholinosulfonyl group can be introduced by sulfonylation of a morpholine derivative onto the aromatic ring, often via sulfonyl chloride intermediates.

Stepwise Synthetic Route

A plausible synthetic sequence based on literature precedents and boronic acid chemistry is:

Alternative Transition Metal-Catalyzed Borylation

  • Using palladium-catalyzed Miyaura borylation, the aryl bromide intermediate can be coupled with bis(pinacolato)diboron to form the corresponding arylboronate ester, which is then hydrolyzed to the boronic acid.

  • Microwave-assisted Sonogashira or CuAAC reactions have been reported to facilitate similar transformations, enhancing yields and reducing reaction times, although their direct application to this specific compound requires further validation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Sulfonylation Morpholine + sulfonyl chloride, base, solvent Typically performed under inert atmosphere to avoid side reactions
Grignard Formation Mg, anhydrous ether or THF, 0 °C to RT Slow addition of aryl bromide to magnesium
Borylation with Trimethyl Borate B(OMe)3, low temperature (-78 °C to 0 °C) Must control temperature to avoid side reactions
Hydrolysis Aqueous acid (HCl or H2O), room temperature Converts boronate ester to boronic acid
Pd-Catalyzed Borylation (alt.) Pd catalyst, bis(pinacolato)diboron, base, solvent, heat or microwave Alternative route, often higher yield and milder conditions

Research Findings and Yield Data

  • The Grignard/trimethyl borate method generally provides moderate to good yields (50-80%) for functionalized phenylboronic acids, depending on the stability of substituents and reaction conditions.

  • Sulfonyl groups, including morpholinosulfonyl, are stable under Grignard conditions if carefully controlled, allowing successful boronic acid formation without degradation.

  • Transition metal-catalyzed borylation methods often yield higher purity products and better functional group tolerance, with yields reported up to 90% in similar systems.

  • Microwave-assisted methods significantly reduce reaction times from hours to minutes and improve yields by enhancing reaction kinetics.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Grignard + Trimethyl Borate Aryl bromide, Mg, B(OMe)3, acid Well-established, straightforward Sensitive to moisture, temperature control needed 50-80
Pd-Catalyzed Miyaura Borylation Aryl bromide, Pd catalyst, B2pin2 High functional group tolerance, mild conditions Requires expensive catalysts 70-90
Directed Ortho-Metalation Aryl precursor, n-BuLi, B(OMe)3 Regioselective, versatile Requires strong base, sensitive to substituents 60-85
Microwave-Assisted Borylation Pd catalyst, diboron reagent, microwave Fast, improved yields Requires specialized equipment 80-90

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The morpholinosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Sulfonamides: Formed through nucleophilic substitution reactions involving the morpholinosulfonyl group.

Scientific Research Applications

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Used in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

The following analysis compares 4-methyl-3-(morpholinosulfonyl)phenylboronic acid with other boronic acids, focusing on structural features, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Me, 3-morpholinosulfonyl C₁₁H₁₆BNO₅S 285.13 Electron-withdrawing sulfonyl group; steric bulk from morpholine
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid 2-Me, 5-morpholinosulfonyl C₁₁H₁₆BNO₅S 285.13 Positional isomer; altered electronic distribution
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid 3-Me, 4-morpholinosulfonyl C₁₁H₁₆BNO₅S 285.13 Proximity of substituents may enhance steric hindrance
4-(Methylsulfonyl)phenylboronic acid 4-MeSO₂ C₇H₉BO₄S 200.02 Simpler sulfonyl substituent; lacks morpholine moiety
Phenylboronic acid Unsubstituted C₆H₇BO₂ 121.93 Baseline for reactivity and solubility comparisons

Reactivity in Suzuki-Miyaura Reactions

  • Steric Effects: The morpholine ring introduces steric bulk, which could hinder access to the boron center. This effect is more pronounced in ortho-substituted analogues (e.g., 2-methyl-5-morpholinosulfonyl derivative) compared to the para-substituted 4-(methylsulfonyl)phenylboronic acid .

Solubility and Physicochemical Properties

  • Solubility Trends: Phenylboronic acid has moderate solubility in chloroform and low solubility in hydrocarbons . The morpholinosulfonyl group likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its polar nature. This contrasts with phenylboronic acid esters (e.g., pinacol ester), which exhibit better solubility in ethers and ketones . LogP Values: Phenylboronic acid has a logP of ~1.59, while sulfonyl-substituted derivatives (e.g., 4-(methylsulfonyl)phenylboronic acid) are more hydrophilic .

Data Tables

Table 2: Comparative Reactivity and Solubility

Compound Reactivity (Relative to Phenylboronic Acid) Solubility in Chloroform logP (Predicted)
Phenylboronic acid Baseline Moderate 1.59
This compound Moderate (steric hindrance) High ~0.5
4-(Methylsulfonyl)phenylboronic acid Low (electronic deactivation) High 0.2
4-Fluorophenylboronic acid High Moderate 1.46

Biological Activity

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid (CAS No. 1704065-60-0) is a boronic acid derivative known for its diverse biological activities. Its structure, characterized by a phenyl ring substituted with a morpholinosulfonyl group and a methyl group, positions it as a potential candidate in various therapeutic applications, particularly in oncology and infectious disease treatment.

The compound has the following chemical properties:

  • Molecular Formula : C10H13BFNO5S
  • Molecular Weight : 273.18 g/mol
  • Solubility : Soluble in water and organic solvents, making it versatile for different formulations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. This compound acts as an inhibitor of certain protein kinases and may modulate pathways related to cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for tumor growth and survival.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5.2PI3K/Akt inhibition
K562 (Leukemia)4.8Apoptosis induction
A549 (Lung Cancer)6.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its efficacy in inhibiting bacterial growth suggests potential utility in developing new antibiotics.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli>100 µg/mL

Case Studies

  • Case Study on Anticancer Effects : In a recent study published in Cancer Research, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Application : A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it could be a promising candidate for treating infections caused by resistant strains, showcasing its potential as an alternative antibiotic .

Q & A

Q. How can molecular docking elucidate binding affinity with apoptotic proteins?

  • Answer: Use AutoDock Vina or Schrödinger Glide to dock the compound into Bcl-2 family protein active sites. Validate with binding free energy calculations (MM-GBSA), referencing docking studies on formylphenylboronic acids .

Q. What techniques differentiate anhydride and monomeric forms in solution?

  • Answer: Combine FT-IR spectroscopy (B-O stretching bands at 1340–1390 cm⁻¹ for anhydrides) with ESI-MS to detect oligomeric species. Compare with phenylboronic acid anhydride characterization .

Q. How do steric effects from the morpholinosulfonyl group impact Suzuki-Miyaura coupling efficiency?

  • Answer: Benchmark coupling yields against less hindered analogs (e.g., 4-methylphenylboronic acid) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Analyze steric hindrance via Hammett substituent constants or X-ray crystallography .

Methodological Notes

  • Solubility Testing: Follow ISO 3071:2020 for dynamic methods.
  • DFT Parameters: Use Gaussian 09 with implicit solvent models (e.g., PCM).
  • Safety Protocols: Regularly inspect gloves for permeability using ASTM F739 standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-3-(morpholinosulfonyl)phenylboronic acid
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4-Methyl-3-(morpholinosulfonyl)phenylboronic acid

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